molecular formula C5H8N2O B021642 3,4-Dimethyl-5-pyrazolone CAS No. 6628-22-4

3,4-Dimethyl-5-pyrazolone

Cat. No.: B021642
CAS No.: 6628-22-4
M. Wt: 112.13 g/mol
InChI Key: PRCIXKQBKWRGMA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-pyrazolone is a heterocyclic organic compound that belongs to the pyrazolone family. Pyrazolones are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms, with methyl groups attached to the third and fourth carbon atoms.

Biochemical Analysis

Biochemical Properties

3,4-Dimethyl-5-pyrazolone plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to exhibit tautomerism, which can influence its reactivity and interaction with biological targets . For instance, this compound can act as a ligand, binding to specific enzymes and modulating their activity. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially enhancing their activity and providing antioxidant benefits .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it has been observed to affect cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. This compound can form stable complexes with metal ions, which can then interact with enzymes and proteins, leading to changes in their activity . Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction . These interactions can result in changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to sustained activation of antioxidant pathways, providing long-term protection against oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to provide beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular homeostasis and induction of oxidative stress . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular targets . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical interactions .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes . The precise localization of this compound can significantly influence its biochemical interactions and overall cellular impact.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-5-pyrazolone can be synthesized through various methods. One common method involves the reaction of methyl hydrazine with ethyl acetoacetate. The reaction typically occurs in an ethanol or methanol solvent at temperatures ranging from 0°C to 78°C for 1 to 16 hours, yielding this compound with high efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve solvent-free reactions to enhance scalability and reduce environmental impact. For example, the reaction of ethyl acetoacetate with methyl hydrazine under solvent-free conditions can produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-5-pyrazolone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the pyrazolone ring and the methyl groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound to form corresponding pyrazole derivatives.

    Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to various substituted pyrazolone derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3,4-Dimethyl-5-pyrazolone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethyl-5-pyrazolone is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at the third and fourth positions provides distinct chemical properties compared to other pyrazolone derivatives .

Properties

IUPAC Name

3,4-dimethyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCIXKQBKWRGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271100
Record name 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-22-4
Record name 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one
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Record name 3,4-Dimethyl-5-pyrazolone
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Record name 3,4-Dimethyl-5-pyrazolone
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Record name 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one
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Record name 3,4-dimethyl-5-pyrazolone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can the research on 1-phenyl-3,4-dimethyl-5-pyrazolone be extrapolated to understand the reactivity of 3,4-dimethyl-5-pyrazolone?

A2: While both compounds share the core this compound structure, the presence of the phenyl group in 1-phenyl-3,4-dimethyl-5-pyrazolone can significantly alter its reactivity []. The phenyl group can exert both electronic and steric effects, influencing the molecule's behavior in chemical reactions. Therefore, directly extrapolating the reactivity of 1-phenyl-3,4-dimethyl-5-pyrazolone to this compound might not be accurate. Further research specifically focusing on this compound is needed to understand its unique reactivity profile.

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